

# Benzhydrylurea CAS number and molecular formula

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## Compound of Interest

Compound Name: Benzhydrylurea

Cat. No.: B1198726

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## In-Depth Technical Guide to Benzhydrylurea

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **Benzhydrylurea**, a molecule of interest in medicinal chemistry. It details the compound's identification, including its CAS number and molecular formula, and presents its physicochemical properties. The guide outlines a detailed experimental protocol for its synthesis and discusses its known biological activities, with a focus on its potential as an anticonvulsant agent. Furthermore, it explores the general mechanisms of action relevant to its class of compounds and provides a logical workflow for its synthesis.

### Compound Identification

A clear identification of **Benzhydrylurea** is crucial for research and development. The fundamental details are summarized below.

Identifier	Value
Compound Name	Benzhydrylurea (or 1-Benzhydrylurea)
CAS Number	724-18-5
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O
Molecular Weight	226.28 g/mol
Synonyms	(Diphenylmethyl)urea, N-(Diphenylmethyl)urea

## Physicochemical Properties

Understanding the physicochemical properties of **Benzhydrylurea** is essential for its application in experimental settings and drug formulation.

Property	Value
Physical State	Solid
Melting Point	176-178 °C
Boiling Point	Not available
Solubility	Soluble in ethanol, methanol; sparingly soluble in water
LogP (calculated)	2.4

## Synthesis of Benzhydrylurea: An Experimental Protocol

The synthesis of **Benzhydrylurea** can be achieved through the reaction of benzhydrylamine with a urea source. Below is a detailed experimental protocol.

Objective: To synthesize 1-**Benzhydrylurea** from benzhydrylamine and urea.

Materials:

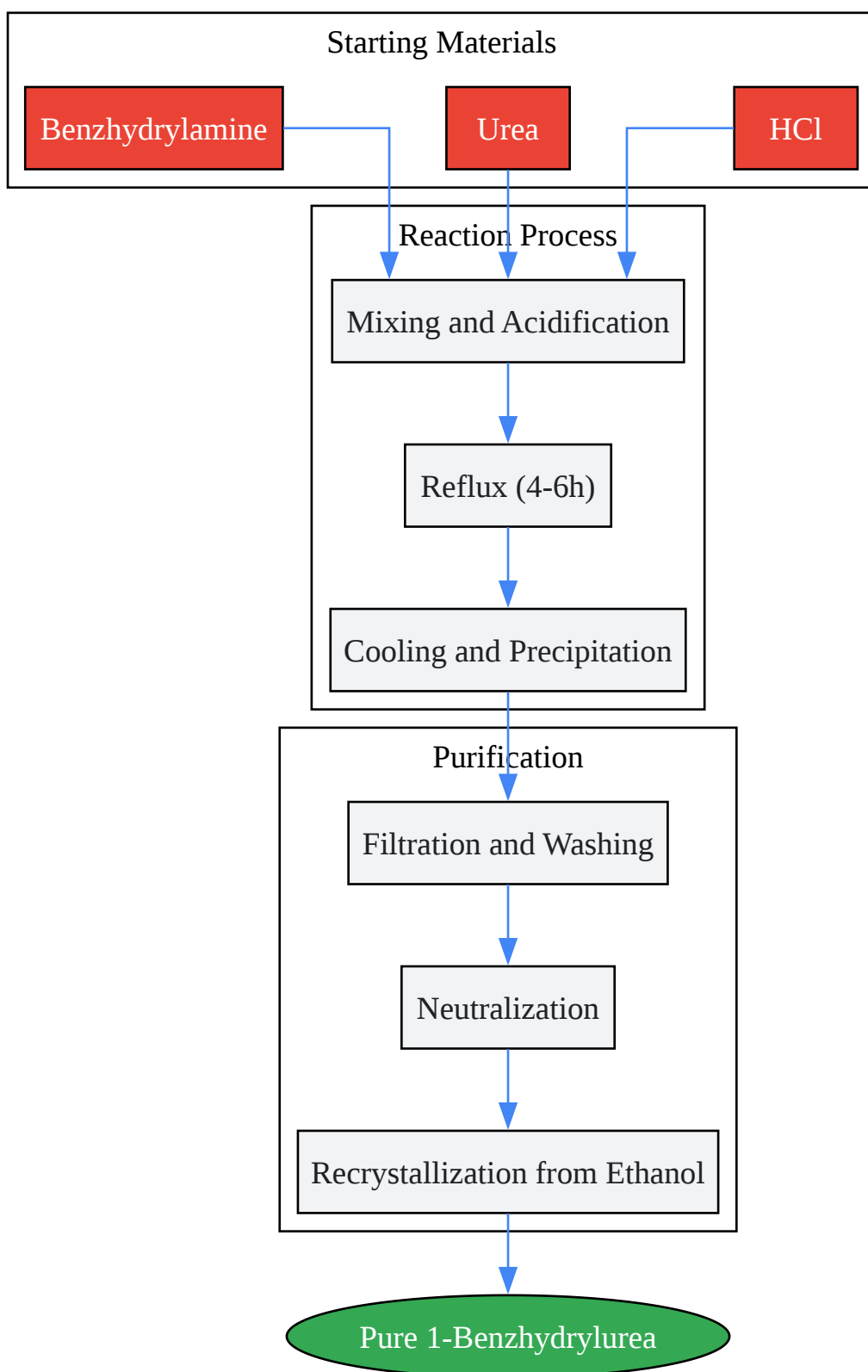
- Benzhydramine
- Urea
- Hydrochloric acid (HCl)
- Water
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Buchner funnel and flask
- Filter paper
- Beakers
- pH paper

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzhydramine (1 equivalent) and urea (1.2 equivalents).
- **Acidification:** Slowly add a solution of concentrated hydrochloric acid (1 equivalent) in water to the flask while stirring. The reaction is exothermic.
- **Reflux:** Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Cooling and Precipitation:** After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of **benzhydramine** hydrochloride will form.

- Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted urea and other water-soluble impurities.
- Neutralization and Purification: Suspend the crude product in water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral. Collect the resulting white solid (**Benzhydrylurea**) by filtration.
- Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 1-**Benzhydrylurea**.
- Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Logical Workflow for **Benzhydrylurea** Synthesis



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Caption: A flowchart illustrating the synthetic route to 1-Benzhydrylurea.

## Biological Activity and Potential Applications

**Benzhydrylurea** and its derivatives have garnered attention for their biological activities, particularly their potential as central nervous system (CNS) agents. The benzhydryl moiety is a common feature in many biologically active compounds.

Research has indicated that compounds containing the **benzhydrylurea** scaffold may exhibit anticonvulsant properties. While specific in-depth studies on 1-**Benzhydrylurea** are limited in the public domain, the broader class of benzhydryl amides and ureas has been investigated for such effects. These compounds are of interest in the development of new antiepileptic drugs.

Additionally, derivatives of **benzhydrylurea** are explored as intermediates in the synthesis of histamine H3 receptor antagonists, which are being investigated for their potential in treating cognitive and sleep-wake disorders.<sup>[1]</sup>

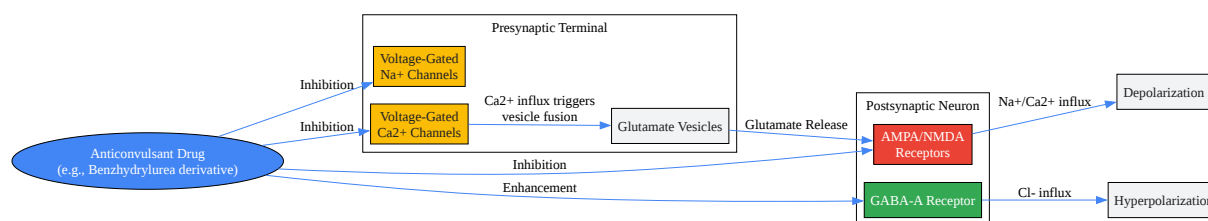
## Potential Mechanism of Action as an Anticonvulsant

While the specific mechanism of action for **Benzhydrylurea** has not been fully elucidated, the anticonvulsant activity of related compounds is generally attributed to their ability to modulate neuronal excitability. The primary mechanisms of action for many antiepileptic drugs involve:

- **Modulation of Voltage-Gated Ion Channels:** This includes blocking sodium or calcium channels, which reduces the excessive firing of neurons that leads to seizures.
- **Enhancement of GABAergic Inhibition:** This can be achieved by acting on GABA-A receptors to increase the inhibitory effects of the neurotransmitter GABA.
- **Attenuation of Glutamatergic Excitation:** This involves blocking the action of the excitatory neurotransmitter glutamate.<sup>[2]</sup>

It is hypothesized that **Benzhydrylurea** may exert its potential anticonvulsant effects through one or more of these pathways. Further research, including binding assays and electrophysiological studies, is required to determine its precise mechanism of action.

General Anticonvulsant Signaling Pathways



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Caption: Potential targets of anticonvulsant drugs in a synapse.

## Conclusion

**Benzhydrylurea** is a compound with a well-defined chemical identity and established synthetic routes. Its primary interest to researchers lies in its potential as a scaffold for the development of novel CNS-active agents, particularly anticonvulsants. This guide provides the foundational technical information required for professionals in drug development to undertake further investigation and harness the potential of this and related molecules. Future research should focus on elucidating its precise mechanism of action and conducting comprehensive structure-activity relationship studies to optimize its therapeutic potential.

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## References

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